ATX inhibitor 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

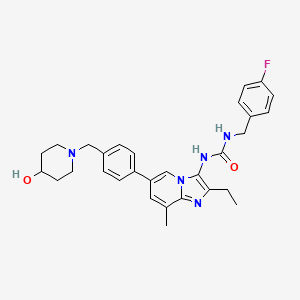

C30H34FN5O2 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

1-[2-ethyl-6-[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-8-methylimidazo[1,2-a]pyridin-3-yl]-3-[(4-fluorophenyl)methyl]urea |

InChI |

InChI=1S/C30H34FN5O2/c1-3-27-29(34-30(38)32-17-21-6-10-25(31)11-7-21)36-19-24(16-20(2)28(36)33-27)23-8-4-22(5-9-23)18-35-14-12-26(37)13-15-35/h4-11,16,19,26,37H,3,12-15,17-18H2,1-2H3,(H2,32,34,38) |

InChI Key |

FEXSQVDKSHZBNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)CN4CCC(CC4)O)NC(=O)NCC5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATX Inhibitor 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ATX inhibitor 12, a potent and orally active inhibitor of autotaxin (ATX). The information presented herein is curated for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: Inhibition of the ATX-LPA Signaling Axis

This compound, also identified as compound 20 in the primary literature, exerts its therapeutic effects by targeting autotaxin, a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] Autotaxin, a secreted lysophospholipase D, is responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator LPA.[3] LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA1-6), initiating a cascade of downstream signaling events.[3][4]

These signaling pathways are integral to a wide array of cellular processes, including proliferation, migration, survival, and differentiation.[3][4][5] Dysregulation of the ATX-LPA axis has been implicated in the pathophysiology of various diseases, notably fibrotic conditions such as idiopathic pulmonary fibrosis (IPF), as well as in cancer progression and inflammation.[1][3][6]

This compound functions as a potent antagonist of ATX, thereby blocking the production of LPA. This reduction in LPA levels leads to a subsequent decrease in the activation of its cognate receptors, mitigating the downstream cellular responses that contribute to disease pathogenesis.[1][2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound (compound 20), providing a clear comparison of its potency.

| Parameter | Value | Species/Assay Condition | Reference |

| IC50 | 1.72 nM | in vitro FS-3 based enzymatic assay | [1][2] |

| Positive Control (GLPG1690) IC50 | 2.90 nM | in vitro FS-3 based enzymatic assay | [2] |

| In Vivo Efficacy Dose | 60 mg/kg (oral) | Bleomycin-induced pulmonary fibrosis model in C57Bl/6J mice | [1][2] |

Signaling Pathway

The primary signaling pathway affected by this compound is the Autotaxin-LPA axis. By inhibiting ATX, the inhibitor effectively downregulates the entire cascade of events triggered by LPA receptor activation.

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro ATX Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against autotaxin.

Methodology:

A fluorogenic substrate-based enzymatic assay was utilized.[1]

-

Reagents and Materials:

-

Recombinant human autotaxin (ATX)

-

FS-3 (a fluorogenic LPC analogue substrate)

-

Assay Buffer: Tris-HCl (50 mM, pH 8.0), NaCl (140 mM), KCl (5 mM), CaCl2 (1 mM), MgCl2 (1 mM), and bovine serum albumin (0.01%).

-

This compound (compound 20) and positive control (e.g., GLPG1690)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure: a. A dilution series of this compound and the positive control were prepared in the assay buffer. b. In the wells of a 96-well plate, 50 µL of the diluted inhibitor solutions were added. c. 25 µL of the ATX enzyme solution was added to each well to a final concentration of 0.5 nM. d. The plate was incubated for 15 minutes at 37°C. e. To initiate the enzymatic reaction, 25 µL of the FS-3 substrate solution was added to each well to a final concentration of 1 µM. f. The fluorescence intensity was measured kinetically for 30 minutes at 37°C using an excitation wavelength of 485 nm and an emission wavelength of 538 nm. g. The rate of reaction was calculated from the linear phase of the kinetic curve. h. The percent inhibition for each inhibitor concentration was calculated relative to the uninhibited control. i. The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the anti-fibrotic efficacy of this compound in a murine model of pulmonary fibrosis.

Methodology:

A bleomycin-induced lung injury model in mice was employed.[1]

-

Animals:

-

Male C57Bl/6J mice (8-10 weeks old) were used.

-

Animals were housed under standard laboratory conditions with free access to food and water.

-

All animal procedures were conducted in accordance with approved institutional animal care and use committee protocols.

-

-

Induction of Pulmonary Fibrosis: a. Mice were anesthetized with an appropriate anesthetic (e.g., isoflurane). b. A single intratracheal instillation of bleomycin sulfate (3 mg/kg) dissolved in sterile saline was administered to induce lung injury and subsequent fibrosis. Control animals received sterile saline only.

-

Treatment Protocol: a. From day 7 post-bleomycin administration, mice were randomly assigned to treatment groups. b. this compound was administered orally once daily at a dose of 60 mg/kg. The inhibitor was formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). c. The vehicle control group and the bleomycin-only group received the vehicle. d. Treatment was continued for 14 consecutive days (from day 7 to day 21).

-

Endpoint Analysis (at day 21): a. Histopathology: i. Mice were euthanized, and the lungs were harvested. ii. The left lung was fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. iii. Lung sections were stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis. iv. The severity of fibrosis was semi-quantitatively scored using the Ashcroft scoring system. b. Hydroxyproline Assay: i. The right lung was homogenized and hydrolyzed. ii. The hydroxyproline content, a major component of collagen, was quantified as an indicator of total lung collagen deposition.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo evaluation of this compound.

Caption: Workflow for the in vivo evaluation of this compound.

This comprehensive guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data and explicit experimental protocols. The provided visualizations aim to facilitate a clear understanding of the signaling pathways and experimental designs employed in its evaluation. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on fibrotic diseases.

References

- 1. Design, synthesis and anti-fibrosis evaluation of imidazo[1,2-a]pyridine derivatives as potent ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

ATX Inhibitor 12: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Autotaxin (ATX) inhibitor 12, also identified as compound 20 in primary literature. The document details its inhibitory potency, the experimental methodology used for its characterization, and the broader context of the autotaxin-lysophosphatidic acid (LPA) signaling pathway.

Quantitative Data Summary

The inhibitory activity of ATX inhibitor 12 and related compounds is summarized below. The data is derived from in vitro enzymatic assays.

| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| This compound (compound 20) | Autotaxin (ATX) | 1.72 | GLPG1690 | 2.90[1] |

| PF-8380 | 4.23[2] | |||

| Compound 19 (diethanolamine derivative) | Autotaxin (ATX) | 3.98[2] | ||

| Compound 13c (1,3-benzodioxole and 2-hydroxyethyl piperazine derivative) | Autotaxin (ATX) | 2.7[3] |

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for this compound was conducted using an FS-3 based enzymatic assay.[1]

FS-3 Based Enzymatic Assay for ATX Inhibition

This assay quantifies the enzymatic activity of autotaxin by measuring the fluorescence generated from the cleavage of the synthetic substrate FS-3.

Materials and Reagents:

-

Recombinant human autotaxin (ATX)

-

FS-3 (a fluorogenic substrate for lysophospholipase D activity)

-

Assay buffer (e.g., Tris-based buffer at physiological pH)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Multi-well plates (e.g., 96-well or 384-well, typically black for fluorescence assays)

-

Fluorescence plate reader

General Procedure:

-

Compound Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer.

-

Enzyme and Substrate Preparation: The ATX enzyme and FS-3 substrate are diluted to their optimal working concentrations in the assay buffer.

-

Reaction Initiation: The reaction is initiated by adding the ATX enzyme to wells containing the test inhibitor and pre-incubating for a specified period. The FS-3 substrate is then added to start the enzymatic reaction.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a set time, allowing the enzyme to process the substrate.

-

Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths for the fluorophore released from FS-3.

-

Data Analysis: The fluorescence readings are corrected for background fluorescence (wells without enzyme or substrate). The percent inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[4]

Visualizations

Signaling Pathway

The following diagram illustrates the Autotaxin-Lysophosphatidic Acid (LPA) signaling pathway. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, which then binds to its G protein-coupled receptors (GPCRs) to elicit downstream cellular effects.[5][6][7]

Caption: The Autotaxin-LPA signaling cascade.

Experimental Workflow

The diagram below outlines a typical workflow for the screening and characterization of novel ATX inhibitors.

Caption: Workflow for ATX inhibitor drug discovery.

References

- 1. Design, synthesis and anti-fibrosis evaluation of imidazo[1,2-a]pyridine derivatives as potent ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hybrid imidazo[1,2-a]pyridine analogs as potent ATX inhibitors with concrete in vivo antifibrosis effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel imidazo[1,2-a]pyridine derivatives as potent ATX allosteric inhibitors: Design, synthesis and promising in vivo anti-fibrotic efficacy in mice lung model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. courses.edx.org [courses.edx.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of Autotaxin Inhibitor 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in numerous diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and inflammation, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Autotaxin Inhibitor 12 (also referred to as compound 20), a potent and orally active inhibitor of autotaxin. This document details the scientific rationale behind its design, a step-by-step synthesis protocol, comprehensive quantitative data on its inhibitory activity, and the experimental methodologies employed in its characterization.

Introduction: The Rationale for Targeting Autotaxin

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular lysophosphatidic acid (LPA).[1][2] LPA exerts its pleiotropic effects by binding to a family of G protein-coupled receptors (LPAR1-6), which in turn activate a multitude of downstream signaling pathways.[2][3] These pathways regulate fundamental cellular processes such as proliferation, migration, and survival.[3]

Under pathological conditions, the ATX-LPA signaling axis can become dysregulated, contributing to disease progression. In idiopathic pulmonary fibrosis (IPF), for instance, elevated levels of ATX and LPA are associated with the differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition and progressive lung scarring. The critical role of this pathway in fibrosis and other diseases has spurred significant interest in the development of small molecule inhibitors of ATX.

Autotaxin Inhibitor 12 emerged from a focused drug discovery campaign aimed at identifying novel, potent, and orally bioavailable ATX inhibitors with therapeutic potential for fibrotic diseases. The design strategy centered on a hybrid approach, combining structural features from known ATX inhibitors to optimize potency and drug-like properties.[2] This led to the exploration of a series of imidazo[1,2-a]pyridine derivatives, culminating in the identification of Autotaxin Inhibitor 12 as a lead candidate.[2]

Quantitative Data Summary

The inhibitory potency and other key parameters of Autotaxin Inhibitor 12 are summarized in the table below. This data highlights its sub-nanomolar potency against autotaxin.

| Parameter | Value | Assay | Reference |

| IC50 | 1.72 nM | FS-3 based enzymatic assay | [2] |

| Positive Control (GLPG1690) IC50 | 2.90 nM | FS-3 based enzymatic assay | [2] |

| In vivo Efficacy | Effective at 60 mg/kg (oral) in a mouse model of lung fibrosis | Masson staining | [2] |

Signaling Pathway and Discovery Workflow

The following diagrams illustrate the autotaxin signaling pathway and the general workflow employed in the discovery of Autotaxin Inhibitor 12.

Caption: The Autotaxin-LPA Signaling Pathway and the inhibitory action of Autotaxin Inhibitor 12.

Caption: The discovery workflow for Autotaxin Inhibitor 12.

Experimental Protocols

Synthesis of Autotaxin Inhibitor 12 (Compound 20)

The synthesis of Autotaxin Inhibitor 12 is a multi-step process that begins with the construction of the core imidazo[1,2-a]pyridine scaffold, followed by the introduction of a urea linkage and the final side chain. The general synthetic scheme is outlined below, based on the procedures described for analogous compounds.[2]

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core The core scaffold is typically synthesized through the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone.

Step 2: Functionalization of the Scaffold The imidazo[1,2-a]pyridine core is then functionalized, often through nitration followed by reduction to introduce an amino group at a key position for subsequent coupling reactions.

Step 3: Introduction of the Urea Moiety The amino-functionalized scaffold is reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, to form an isocyanate intermediate. This is then reacted with the desired amine to form the urea linkage.

Step 4: Final Coupling The terminal amine used in the urea formation contains the final side chain, in the case of Autotaxin Inhibitor 12, a 4-hydroxypiperidine moiety.[2]

Note: For the detailed, step-by-step experimental procedures, including reaction conditions, purification methods, and characterization data, it is essential to refer to the primary publication: Chen Y, et al. "Design, synthesis and anti-fibrosis evaluation of imidazo[1,2-a]pyridine derivatives as potent ATX inhibitors." Bioorg Med Chem. 2021 Sep 15;46:116362.

FS-3 Based Autotaxin Enzymatic Assay

This assay is a fluorescence-based method used to determine the in vitro inhibitory activity of compounds against autotaxin.

Principle: The assay utilizes a synthetic substrate, FS-3, which is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by autotaxin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to ATX activity.

Materials:

-

Recombinant human autotaxin

-

FS-3 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

Test compounds (dissolved in DMSO)

-

96-well black plates

-

Fluorescence plate reader (Excitation/Emission ~485/528 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the test compound dilution to the wells.

-

Add the recombinant autotaxin enzyme to all wells except for the negative control wells.

-

Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion

Autotaxin Inhibitor 12 is a highly potent, orally active small molecule inhibitor of autotaxin, discovered through a rational, hybrid-design approach. Its sub-nanomolar in vitro potency and demonstrated efficacy in a preclinical model of lung fibrosis underscore its potential as a therapeutic candidate for the treatment of idiopathic pulmonary fibrosis and other fibroproliferative diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of drug discovery and development targeting the autotaxin-LPA signaling axis. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its clinical development.

References

The Role of ATX Inhibitor 12 in LPA Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. The ATX-LPA signaling axis plays a pivotal role in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. LPA exerts its effects by activating at least six G protein-coupled receptors (LPA1-6), which couple to various G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs) to initiate a cascade of downstream signaling events. Consequently, inhibiting ATX presents a promising therapeutic strategy for a range of diseases, notably idiopathic pulmonary fibrosis (IPF).

This technical guide focuses on the role of a potent ATX inhibitor, referred to herein as ATX Inhibitor 12, a member of the imidazo[1,2-a]pyridine class of compounds. This specific inhibitor, also identified as compound 20 in a key study, has demonstrated significant potential in preclinical models.[1][2][3] This document provides a comprehensive overview of its mechanism of action, its expected impact on LPA signaling pathways, and detailed experimental protocols for its characterization.

This compound: A Potent Imidazo[1,2-a]pyridine Derivative

This compound is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine series. These compounds have been developed as highly potent and selective inhibitors of autotaxin.

Quantitative Data

The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50) against the enzymatic activity of ATX.

| Inhibitor Name | Chemical Class | Target | IC50 (nM) | Reference |

| This compound (Compound 20) | Imidazo[1,2-a]pyridine | Autotaxin (ATX) | 1.72 | [1][2][3] |

| GLPG1690 (Ziritaxestat) | Imidazo[1,2-a]pyridine | Autotaxin (ATX) | 2.90 | [1][2][3] |

| Compound 19 (Zhai et al.) | Imidazo[1,2-a]pyridine | Autotaxin (ATX) | 3.98 | [4] |

LPA Signaling Pathways and the Impact of ATX Inhibition

By inhibiting ATX, this compound effectively reduces the production of LPA. This leads to decreased activation of LPA receptors and subsequent attenuation of downstream signaling cascades. The primary pathways affected are the Rho, PI3K/Akt, and MAPK/ERK pathways.

LPA Receptor Signaling Overview

LPA receptors are coupled to different G proteins, leading to the activation of distinct signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and anti-fibrosis evaluation of imidazo[1,2-a]pyridine derivatives as potent ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hybrid imidazo[1,2-a]pyridine analogs as potent ATX inhibitors with concrete in vivo antifibrosis effect - PubMed [pubmed.ncbi.nlm.nih.gov]

ATX Inhibitor 12: A Technical Guide to On-Target and Off-Target Activities

For Researchers, Scientists, and Drug Development Professionals

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes. The ATX-LPA signaling axis has emerged as a critical pathway in the progression of various diseases, most notably idiopathic pulmonary fibrosis (IPF). ATX inhibitor 12, also referred to as compound 20 in scientific literature, is a potent and orally active inhibitor of autotaxin, showing promise as a therapeutic agent for IPF.[1][2] This technical guide provides an in-depth overview of the known targets, off-targets, and mechanism of action of this compound, based on available preclinical data.

Core Target and Potency

This compound is a highly potent inhibitor of autotaxin. The primary target of this small molecule is the enzymatic activity of ATX, thereby blocking the conversion of lysophosphatidylcholine (LPC) to LPA.

| Target | IC50 (nM) | Assay Type | Reference |

| Autotaxin (ATX) | 1.72 | FS-3 based enzymatic assay | [1] |

Off-Target Profile

A comprehensive off-target profile for this compound is not extensively publicly available. However, its classification as a phosphodiesterase (PDE) related small molecule by some vendors suggests potential interactions with this enzyme superfamily. It is important to note that autotaxin itself is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, specifically ENPP2. Therefore, assessing selectivity against other ENPP family members and various PDE isoforms is crucial for a complete understanding of its pharmacological profile. As of the latest available data, specific quantitative data on the off-target activities of this compound remains to be published.

Signaling Pathway

This compound exerts its therapeutic effect by modulating the ATX-LPA signaling pathway. By inhibiting ATX, the production of LPA is significantly reduced. This, in turn, attenuates the activation of LPA receptors (LPARs) on the surface of various cell types, including fibroblasts and epithelial cells. The downstream consequences of reduced LPAR activation include decreased fibroblast proliferation and migration, and diminished pro-fibrotic signaling, such as the transforming growth factor-beta (TGF-β) pathway.

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro ATX Inhibition Assay (FS-3 Based)

The inhibitory activity of this compound on autotaxin was determined using a fluorogenic substrate, FS-3. This assay measures the fluorescence generated upon the cleavage of FS-3 by ATX.

Materials:

-

Recombinant human autotaxin

-

FS-3 (fluorescent substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Bovine Serum Albumin (BSA)

-

This compound (Compound 20)

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor to obtain a range of concentrations.

-

In a 96-well plate, add the recombinant human autotaxin enzyme solution in Tris-HCl buffer containing BSA.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro ATX inhibition assay.

In Vivo Anti-Fibrotic Evaluation in a Mouse Model

The therapeutic efficacy of this compound was evaluated in a bleomycin-induced pulmonary fibrosis model in C57Bl/6J mice.[1]

Protocol:

-

Induction of Fibrosis: Anesthetize C57Bl/6J mice and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis. A control group receives saline.

-

Inhibitor Administration: Following bleomycin administration, treat the mice with this compound, typically via oral gavage, at a specified dose (e.g., 60 mg/kg) and frequency (e.g., daily) for a defined period (e.g., 14 or 21 days). A vehicle control group is also included.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect lung tissues.

-

Histological Analysis: Perfuse the lungs and fix them in formalin. Embed the tissues in paraffin and prepare sections. Stain the sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.

-

Fibrosis Scoring: Quantify the degree of lung fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

-

Biochemical Analysis: Homogenize lung tissue to measure collagen content (e.g., using the Sircol assay) and levels of pro-inflammatory and pro-fibrotic markers.

Summary of Quantitative Data

| Parameter | Value | Species | Assay/Model | Reference |

| In Vitro Potency | ||||

| ATX IC50 | 1.72 nM | Human | FS-3 based enzymatic assay | [1] |

| In Vivo Efficacy | ||||

| Oral Dose | 60 mg/kg | Mouse | Bleomycin-induced pulmonary fibrosis | [1] |

Conclusion

This compound is a highly potent inhibitor of autotaxin with demonstrated in vivo efficacy in a preclinical model of pulmonary fibrosis.[1] Its primary mechanism of action is the inhibition of LPA production, a key mediator in fibrotic processes. While the on-target potency is well-characterized, a comprehensive public profile of its off-target activities and selectivity is currently lacking. Further investigation into its selectivity against other ENPP family members and phosphodiesterases, along with detailed pharmacokinetic and pharmacodynamic studies, will be crucial for its continued development as a potential therapeutic for idiopathic pulmonary fibrosis and other fibrotic diseases.

References

Preclinical Evaluation of Novel Autotaxin Inhibitors: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical mediator of cellular proliferation, migration, and survival, and its dysregulation has been implicated in the pathogenesis of numerous chronic inflammatory and fibroproliferative disorders, including idiopathic pulmonary fibrosis (IPF). Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical evaluation of novel ATX inhibitors, with a specific focus on "ATX inhibitor 12" and a detailed case study of GLPG1690 (ziritaxestat), a well-characterized clinical-stage compound. This guide summarizes key preclinical data, details experimental methodologies, and visualizes critical pathways and workflows to support ongoing research and development efforts in this field.

The Autotaxin-LPA Signaling Pathway in Fibrosis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1][2] LPA, in turn, is a potent signaling molecule that exerts its biological effects through binding to a family of G protein-coupled receptors (LPAR1-6).[1] This signaling cascade activates a multitude of downstream pathways, including those involving RhoA, phosphoinositide 3-kinases, and mitogen-activated protein kinases, which collectively regulate fundamental cellular processes such as proliferation, migration, and survival.[3]

In the context of tissue injury and fibrosis, the ATX-LPA axis is pathologically upregulated.[4] Elevated levels of ATX and LPA are observed in the lungs of patients with idiopathic pulmonary fibrosis (IPF).[4][5] This leads to a pro-fibrotic microenvironment characterized by increased fibroblast recruitment and activation, epithelial cell stress and apoptosis, and excessive extracellular matrix deposition.[4][6] Pharmacological inhibition of ATX aims to disrupt this cycle by reducing the production of LPA, thereby attenuating the downstream signaling that drives fibrotic progression.[4][7]

Preclinical Data for Novel ATX Inhibitors

This compound (Compound 20)

This compound (also referred to as compound 20) is a potent, orally active inhibitor of autotaxin identified as a promising candidate for the treatment of idiopathic pulmonary fibrosis.[8] Preclinical investigations have demonstrated its high inhibitory potency and in vivo efficacy in a relevant animal model of lung fibrosis.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Value | Species/Model | Source |

| IC₅₀ | 1.72 nM | Not Specified | [8] |

| Efficacy | Alleviates lung structural damage and reduces fibrotic lesions | C57Bl/6J mice (IPF model) | [8] |

| Effective Dose | 60 mg/kg (oral) | C57Bl/6J mice (IPF model) | [8] |

Detailed experimental protocols and further quantitative data for this compound are documented in the primary literature but are not extensively detailed in publicly available abstracts.

Case Study: GLPG1690 (Ziritaxestat)

GLPG1690, later known as ziritaxestat, is a potent and selective ATX inhibitor that progressed to Phase 3 clinical trials for IPF.[9] Its extensive preclinical characterization serves as an excellent model for the evaluation of novel ATX inhibitors.

Table 2: In Vitro Potency of GLPG1690

| Parameter | Value | Species/Enzyme | Source |

| IC₅₀ | 131 nM | Human recombinant ATX | [10] |

| IC₅₀ | 224 nM | Mouse recombinant ATX | [10] |

| IC₅₀ (ex vivo) | 100 - 500 nM | Human and rodent plasma | [11][12] |

Table 3: In Vivo Efficacy of GLPG1690 in a Mouse Model of Pulmonary Fibrosis

| Model | Treatment | Readout | Result | Source |

| Bleomycin-induced Lung Fibrosis (Prophylactic) | GLPG1690 (30 mg/kg, bid, p.o.) | Ashcroft Score | Significantly superior to pirfenidone | [13] |

| Collagen Content | Significantly superior to pirfenidone | [13] | ||

| Bleomycin-induced Lung Fibrosis (Therapeutic) | GLPG1690 (30 mg/kg, bid, p.o.) | Not specified | Displayed significant efficacy | [13] |

Table 4: Pharmacokinetics and Pharmacodynamics of GLPG1690 (Phase 1, Healthy Volunteers)

| Parameter | Value | Conditions | Source |

| Safety | Well-tolerated | Single oral doses up to 1500 mg; 1000 mg twice daily for 14 days | [11][14] |

| Half-life (t₁/₂) | ~5 hours | Not specified | [11][15] |

| Bioavailability | Good oral bioavailability | Not specified | [11][14] |

| Pharmacodynamics | ~90% maximum reduction in plasma LPA18:2 | Concentration-dependent | [11] |

| >60% sustained reduction in plasma LPA18:2 | At steady state (0-24 hours) | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols are based on the well-documented studies of GLPG1690 and are representative of the standard methods used in the field.

In Vitro ATX Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant ATX.

Methodology:

-

Recombinant human or mouse ATX is used as the enzyme source.

-

The test compound is serially diluted to generate a range of concentrations.

-

The enzyme is incubated with the test compound in a buffer solution.

-

A fluorescent substrate (e.g., FS-3) or the natural substrate, LPC, is added to initiate the enzymatic reaction.

-

The reaction progress is monitored by measuring the increase in fluorescence or by quantifying the production of LPA via LC-MS/MS.

-

The rate of reaction at each compound concentration is compared to a vehicle control.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Bleomycin-Induced Lung Fibrosis Mouse Model

Objective: To evaluate the in vivo efficacy of an ATX inhibitor in a widely accepted animal model of pulmonary fibrosis.

Methodology:

-

Induction of Fibrosis: C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.

-

Treatment Administration:

-

Prophylactic Setting: The test compound (e.g., GLPG1690 at 30 mg/kg) is administered orally (p.o.), typically twice daily (bid), starting from the day of bleomycin instillation.

-

Therapeutic Setting: Treatment begins at a later time point (e.g., 7-14 days post-bleomycin) when fibrosis is already established.

-

-

Study Duration: The study typically runs for 14 to 28 days.

-

Efficacy Readouts:

-

At the end of the study, animals are euthanized, and lung tissue is collected.

-

Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the semi-quantitative Ashcroft scoring system.[13]

-

Collagen Content: The total lung collagen content is measured biochemically using a hydroxyproline assay.[13]

-

Biomarker Analysis: LPA levels in bronchoalveolar lavage fluid (BALF) are measured by LC-MS/MS to confirm target engagement within the lung.[13]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ATX inhibitor and to correlate its plasma concentration with its biological effect (target engagement).

Methodology:

-

Dosing: The compound is administered to healthy subjects (in Phase 1 clinical trials) or animals (in preclinical studies) as a single dose or multiple doses.[12][15]

-

Pharmacokinetics (PK): Blood samples are collected at multiple time points post-dosing. Plasma concentrations of the drug are measured using LC-MS/MS. Key PK parameters calculated include Cₘₐₓ (maximum concentration), tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).[15]

-

Pharmacodynamics (PD): In the same or parallel blood samples, a biomarker of ATX activity, typically plasma LPA C18:2, is measured by LC-MS/MS.[10][12]

-

PK/PD Modeling: The relationship between the drug concentration in plasma (PK) and the percentage reduction in the LPA biomarker (PD) is modeled to understand the exposure-response relationship and to inform dose selection for subsequent efficacy studies.

Conclusion

The preclinical evaluation of ATX inhibitors such as "this compound" and GLPG1690 provides a strong rationale for their development as therapeutics for fibrotic diseases. A systematic approach, incorporating potent in vitro activity, robust in vivo efficacy in disease-relevant models, and favorable pharmacokinetic and pharmacodynamic profiles, is essential for advancing these novel compounds toward clinical investigation. The methodologies and data presented in this guide offer a technical framework for researchers and drug developers working to harness the therapeutic potential of ATX inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. reports.glpg.com [reports.glpg.com]

- 10. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpg.com [glpg.com]

- 12. researchgate.net [researchgate.net]

- 13. atsjournals.org [atsjournals.org]

- 14. Galapagos Presents Promising Pre-clinical and Phase 1 Results | Technology Networks [technologynetworks.com]

- 15. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Anti-Fibrotic Properties of ATX Inhibitor 12

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX) is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid implicated in the pathogenesis of fibrotic diseases. Inhibition of ATX is a promising therapeutic strategy for conditions such as idiopathic pulmonary fibrosis (IPF). This technical guide details the anti-fibrotic properties of ATX inhibitor 12, also identified as compound 20 in the primary literature. This potent imidazo[1,2-a]pyridine derivative demonstrates high in vitro inhibitory activity against ATX and significant efficacy in a preclinical model of lung fibrosis. This document provides a comprehensive overview of its quantitative data, detailed experimental protocols, and the relevant biological pathways.

Quantitative Data Summary

The anti-fibrotic efficacy of this compound has been quantified through in vitro and in vivo studies. The key data points are summarized in the tables below for clear comparison.

Table 1: In Vitro ATX Inhibition

| Compound | Target | IC50 (nM) | Positive Control (GLPG1690) IC50 (nM) | Assay Type |

| This compound | ATX | 1.72 | 2.90 | FS-3 based enzymatic |

| (Data sourced from Chen Y, et al. Bioorg Med Chem. 2021)[1] |

Table 2: In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis Model

| Treatment Group | Dose (mg/kg, oral) | Outcome |

| This compound | 60 | Effectively alleviated lung structural damage with fewer fibrotic lesions |

| (Data sourced from Chen Y, et al. Bioorg Med Chem. 2021)[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

In Vitro ATX Inhibition Assay

This protocol describes the enzymatic assay used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Enzyme and Substrate: Recombinant human Autotaxin and the fluorogenic substrate FS-3 were used.

-

Assay Buffer: The reaction was performed in a buffer solution containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 140 mM NaCl, and 0.1% fatty acid-free BSA.

-

Procedure:

-

This compound was dissolved in DMSO to create a stock solution, which was then serially diluted.

-

The ATX enzyme was pre-incubated with the various concentrations of this compound for 15 minutes at 37°C in the assay buffer.

-

The enzymatic reaction was initiated by the addition of the FS-3 substrate.

-

The fluorescence intensity was measured over time using a microplate reader with excitation and emission wavelengths appropriate for the FS-3 substrate.

-

The rate of reaction was calculated from the linear phase of the fluorescence curve.

-

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Bleomycin-Induced Lung Fibrosis Animal Model

This protocol details the in vivo model used to assess the anti-fibrotic efficacy of this compound.[1]

-

Animal Model: Male C57BL/6J mice were used for this study.

-

Induction of Fibrosis:

-

Mice were anesthetized.

-

A single intratracheal instillation of bleomycin (dose to be specified as per detailed literature, typically 1.5-3.0 U/kg) was administered to induce lung injury and subsequent fibrosis. A control group received sterile saline.

-

-

Treatment Protocol:

-

Following bleomycin administration, mice were randomly assigned to treatment groups.

-

This compound was administered orally at a dose of 60 mg/kg daily. A vehicle control group was also included.

-

Treatment was continued for a specified period, typically 14 to 21 days.

-

-

Efficacy Assessment:

-

At the end of the treatment period, mice were euthanized, and lung tissues were harvested.

-

The lungs were fixed, paraffin-embedded, and sectioned.

-

Masson's Trichrome Staining: Lung sections were stained with Masson's trichrome to visualize collagen deposition, a key hallmark of fibrosis. The extent of fibrosis was quantified using a semi-quantitative scoring system (e.g., Ashcroft score).

-

Histopathological Analysis: The stained lung sections were examined microscopically to assess the overall lung structure, inflammation, and the extent of fibrotic lesions.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for evaluating this compound.

Diagram 1: ATX-LPA Signaling Pathway in Fibrosis

Caption: The ATX-LPA signaling cascade leading to fibrosis and the point of intervention by this compound.

Diagram 2: Experimental Workflow for In Vivo Efficacy

Caption: Workflow for the preclinical evaluation of this compound in a bleomycin-induced lung fibrosis model.

Conclusion

This compound is a highly potent small molecule inhibitor of autotaxin with demonstrated anti-fibrotic activity in a relevant preclinical model of lung fibrosis. Its low nanomolar in vitro potency and significant in vivo efficacy at a dose of 60 mg/kg highlight its potential as a therapeutic candidate for fibrotic diseases. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this and related compounds. Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile, as well as exploring its efficacy in other models of fibrosis.

References

Methodological & Application

Application Notes and Protocols for ATX Inhibitor 12 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of ATX Inhibitor 12, a potent inhibitor of Autotaxin (ATX). The provided methodologies are essential for researchers investigating the therapeutic potential of ATX inhibitors in various pathological conditions, including fibrosis and cancer.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6), influencing a wide array of cellular processes such as proliferation, migration, and survival.[2][3] The ATX-LPA signaling axis is implicated in numerous physiological and pathological processes, including embryonic development, inflammation, and cancer progression.[1][2][3] Consequently, inhibitors of ATX are of significant interest as potential therapeutic agents. This compound has been identified as a potent, orally active inhibitor of ATX with an IC50 of 1.72 nM.[4][5]

Data Presentation

The following table summarizes the available quantitative data for this compound. Further characterization is required to determine its binding kinetics and mode of inhibition.

| Compound | IC50 (nM) | Ki | Mode of Inhibition | Assay Method |

| This compound | 1.72[4][5] | Not Reported | Not Reported | Not Reported |

Signaling Pathway

The ATX-LPA signaling pathway is a key regulator of various cellular functions. The following diagram illustrates the conversion of LPC to LPA by ATX and the subsequent activation of downstream signaling cascades through LPA receptors.

Experimental Protocols

Two common in vitro methods for assessing the inhibitory activity of compounds against ATX are the Amplex Red assay and fluorescence-based assays using substrates like FS-3.

Protocol 1: Amplex Red Autotaxin Inhibitor Assay

This protocol provides a fluorometric method for detecting ATX activity and its inhibition. The assay is based on the enzymatic cascade where ATX hydrolyzes LPC to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to generate the fluorescent product, resorufin.[1][6][7]

Materials:

-

Recombinant human or mouse Autotaxin (ATX)

-

This compound

-

Lysophosphatidylcholine (LPC), e.g., 16:0 LPC

-

Amplex Red reagent

-

Horseradish Peroxidase (HRP)

-

Choline Oxidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA)

-

DMSO (for dissolving inhibitor)

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of the inhibitor by serial dilution in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

Prepare a stock solution of LPC in an appropriate solvent and then dilute to the desired working concentration in assay buffer.

-

Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add 50 µL of the inhibitor working solutions or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

-

Add 25 µL of the ATX enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding 25 µL of the LPC substrate solution to each well.

-

Immediately start monitoring the fluorescence signal in a microplate reader at 37°C. Read the fluorescence every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Counter-screening for False Positives:

-

To ensure that this compound is not inhibiting choline oxidase or HRP, perform a control experiment.

-

In separate wells, add the inhibitor at its IC50 concentration to the reaction mixture containing choline chloride (a direct substrate for choline oxidase) instead of LPC and ATX.

-

If the fluorescence signal is not significantly reduced, it indicates that the inhibitor is specific for ATX.[1]

-

Protocol 2: Fluorescence-Based ATX Inhibitor Assay using FS-3 Substrate

This protocol utilizes a fluorogenic substrate, FS-3, which is an LPC analog labeled with a fluorophore and a quencher. Cleavage of FS-3 by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant human or mouse Autotaxin (ATX)

-

This compound

-

FS-3 substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.05% fatty acid-free BSA)

-

DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm)

Procedure:

-

Reagent Preparation:

-

Prepare stock and working solutions of this compound as described in Protocol 1.

-

Prepare a working solution of FS-3 substrate in assay buffer.

-

-

Assay Protocol:

-

Add 50 µL of the inhibitor working solutions or vehicle control to the wells.

-

Add 25 µL of the ATX enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding 25 µL of the FS-3 substrate solution.

-

Immediately measure the fluorescence intensity over time in a microplate reader at 37°C.

-

-

Data Analysis:

-

Perform data analysis as described in Protocol 1 to determine the IC50 value of this compound.

-

Experimental Workflow

The following diagram outlines the general workflow for the in vitro screening and characterization of ATX inhibitors.

By following these detailed protocols and workflows, researchers can effectively characterize the in vitro activity of this compound and other potential ATX inhibitors, paving the way for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echelon-inc.com [echelon-inc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for ATX Inhibitor 12 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ATX Inhibitor 12 (also known as compound 20), a potent and orally active inhibitor of autotaxin (ATX), in a variety of cell culture applications.[1][2][3][4] This document includes information on the inhibitor's mechanism of action, protocols for its preparation and use in cell-based assays, and data on its activity.

Introduction

Autotaxin (ATX) is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[5] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[5][6] Dysregulation of this pathway is associated with various diseases, including cancer, fibrosis, and inflammation.[5][6][7][8] this compound is a highly potent inhibitor of ATX with an IC50 of 1.72 nM.[1][3][4] Its ability to block the production of LPA makes it a valuable tool for studying the biological functions of the ATX-LPA axis and for investigating its therapeutic potential.[7][8]

Product Information

| Property | Value | Reference |

| Synonyms | Compound 20 | [1][3][4] |

| CAS Number | 2771312-16-2 | [1][3][4] |

| Molecular Formula | C34H36FN5O4 | N/A |

| Molecular Weight | 613.68 g/mol | N/A |

| IC50 | 1.72 nM | [1][3][4] |

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of autotaxin. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA and choline.[5] By blocking this conversion, this compound reduces the levels of extracellular LPA, thereby attenuating the downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (GPCRs), LPA1-6.[5][6] This leads to the inhibition of various cellular responses, including proliferation and migration.[7][8]

Preparation and Storage of this compound

Stock Solution Preparation (10 mM):

-

Calculate the amount of this compound powder needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 613.68 g/mol ).

-

Add the appropriate volume of sterile, anhydrous DMSO to the vial of this compound powder.

-

Vortex or sonicate the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage: Store the stock solution at -20°C or -80°C for long-term stability. When stored properly, the stock solution should be stable for several months. Before use, thaw the aliquot at room temperature and gently mix.

Experimental Protocols

Cell Culture

This compound can be used with a variety of adherent and suspension cell lines. Standard cell culture techniques should be followed. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell-Based Assays

The following are general protocols that can be adapted for specific cell lines and experimental questions. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay, starting with a range from 1 nM to 1 µM.

1. Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay measures the chemotactic migration of cells towards a chemoattractant, which can be inhibited by this compound if the chemoattractant's production is dependent on ATX activity (e.g., LPC-induced migration).[2][9][10]

Materials:

-

24-well plate with transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium

-

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

-

Lysophosphatidylcholine (LPC) (or other chemoattractant)

-

This compound stock solution

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

Protocol:

-

Starve cells in serum-free or low-serum medium for 4-24 hours prior to the assay.

-

Harvest and resuspend the cells in serum-free medium containing 0.1% BSA to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

In the lower chamber of the 24-well plate, add medium containing the chemoattractant (e.g., 10 µM LPC).

-

To the upper chamber (the transwell insert), add the cell suspension.

-

Add this compound at various concentrations to either the upper or lower chamber, or both, depending on the experimental design. A vehicle control (DMSO) should be included.

-

Incubate the plate at 37°C for 4-24 hours.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.

-

Stain the fixed cells with 0.5% Crystal Violet for 15-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Elute the stain from the migrated cells using a destaining solution (e.g., 10% acetic acid) and measure the absorbance on a plate reader, or count the number of migrated cells in several fields of view under a microscope.

2. Cell Proliferation/Viability Assay

This assay assesses the effect of this compound on cell growth. Since ATX inhibitors are generally not cytotoxic, a reduction in cell number is typically due to the inhibition of proliferation rather than cell death.[11][12]

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

Protocol:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow the cells to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

3. Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate the effect of this compound on the phosphorylation status of key proteins in the ATX-LPA signaling pathway, such as AKT and MAPK (ERK).[13][14][15]

Materials:

-

6-well cell culture plates

-

Cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a ligand that activates the ATX-LPA pathway (e.g., LPC or LPA) for a short period (e.g., 5-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and other relevant ATX inhibitors.

| Inhibitor | IC50 (ATX) | Cell-Based Assay | Cell Line | Observed Effect | Reference |

| This compound (compound 20) | 1.72 nM | N/A | N/A | N/A | [1][3][4] |

| GLPG1690 | ~130–220 nM | Proliferation | 4T1 breast cancer | Enhanced inhibition of proliferation with irradiation | [16] |

| ONO-8430506 | N/A | Tumor Growth (in vivo) | 4T1 breast cancer | Inhibited tumor growth | [16] |

| BrP-LPA | N/A | Migration | A549 lung cancer | Attenuated cell migration | [17] |

| PF-8380 | 2.8 nM | Migration | SW480 colon cancer | Inhibited cell migration | [9] |

Troubleshooting

| Issue | Possible Cause | Solution |

| Inhibitor precipitates in media | Poor solubility | Ensure the final DMSO concentration is low (typically <0.5%). Prepare a more dilute stock solution. Briefly warm the media to aid dissolution. |

| No or low inhibitory effect | Incorrect concentration | Perform a dose-response curve to find the optimal concentration. Ensure the inhibitor is not degraded; use fresh aliquots. |

| Cell line is not responsive | Confirm that the cell line expresses ATX and LPA receptors. The pathway may not be active in the chosen cell line. | |

| High background in assays | Non-specific effects of DMSO | Ensure the vehicle control has the same concentration of DMSO as the inhibitor-treated samples. |

| Inconsistent results | Variability in cell culture | Maintain consistent cell passage numbers, seeding densities, and experimental conditions. |

Conclusion

This compound is a powerful research tool for investigating the roles of the ATX-LPA signaling axis in various biological processes. These application notes provide a foundation for designing and executing experiments using this potent inhibitor in a cell culture setting. For optimal results, it is crucial to carefully titrate the inhibitor concentration for each specific cell line and assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dual inhibition of MAPK and PI3K/AKT pathways enhances maturation of human iPSC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATX Inhibitor 12 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of ATX Inhibitor 12 and the structurally related, extensively studied autotaxin inhibitor, GLPG1690 (Ziritaxestat), in preclinical mouse models.

Introduction to Autotaxin (ATX) Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] LPA signals through at least six G protein-coupled receptors (LPARs) to mediate a variety of cellular processes, including cell proliferation, survival, migration, and inflammation.[3][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory conditions.[3][4][5] Inhibition of ATX activity presents a promising therapeutic strategy to modulate LPA-driven pathologies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and effects of this compound and GLPG1690 in various mouse models.

Table 1: In Vivo Dosage and Efficacy of this compound

| Compound | Mouse Strain | Disease Model | Dosage | Administration Route | Observed Effects | Reference |

| This compound (compound 20) | C57Bl/6J | Idiopathic Pulmonary Fibrosis | 60 mg/kg | Oral | Alleviated lung structural damage and reduced fibrotic lesions. | [6] |

Table 2: In Vivo Dosage and Efficacy of GLPG1690 (Ziritaxestat)

| Mouse Model | Dosage | Administration Route | Dosing Schedule | Observed Effects | Reference |

| Breast Cancer | 100 mg/kg | Oral | Every 12 hours for 5 days | Decreased plasma ATX activity by >80% for ~10 hours; Maintained a >70% decrease in plasma ATX activity at 24 hours. | [3] |

| Breast Cancer (in combination with radiotherapy) | 100 mg/kg | Oral | Every 12 hours | Enhanced the inhibition of cancer cell proliferation. | [3] |

| Chronic Obstructive Pulmonary Disease (COPD) | 3, 10, and 30 mg/kg | Oral | Twice daily (b.i.d.) | Dose-dependently reduced inflammatory cell counts in bronchoalveolar lavage fluid (BALF). | [5] |

| Bleomycin-induced Pulmonary Fibrosis | 10 and 30 mg/kg | Oral | Twice a day | Demonstrated significant anti-fibrotic activity. | [7] |

| Endotoxemia (LPS-induced) | 30 mg/kg | Intraperitoneal (i.p.) | Co-injection with LPS | Attenuated LPS-induced expression of pro-inflammatory genes (iNOS, TNFα, IL-1β, IL-6, and CXCL2) in the mouse brain. | [8] |

Signaling Pathway

The ATX-LPA signaling pathway is a critical regulator of various physiological and pathological processes. The diagram below illustrates the mechanism of action of ATX inhibitors.

References

- 1. scbt.com [scbt.com]

- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of ATX inhibitor 12

For Research Use Only

Introduction

ATX Inhibitor 12, also identified as compound 20 in the imidazo[1,2-a]pyridine series, is a potent and orally active inhibitor of autotaxin (ATX).[1][2] Autotaxin is a secreted lysophospholipase D that plays a crucial role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA).[3][4] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[3][4][5] Consequently, inhibitors of ATX are valuable tools for investigating the therapeutic potential of targeting this pathway in diseases such as idiopathic pulmonary fibrosis (IPF).[1] These application notes provide a summary of the known pharmacokinetics and pharmacodynamics of this compound, along with detailed protocols for its in vitro and in vivo evaluation.

Pharmacodynamics

This compound demonstrates high-potency inhibition of ATX enzymatic activity. The primary pharmacodynamic effect of this inhibition is a reduction in the production of LPA.

In Vitro Activity

The inhibitory activity of this compound was determined using an FS-3 based enzymatic assay.

| Compound | Target | IC50 (nM) | Assay |

| This compound (Compound 20) | Autotaxin (ATX) | 1.72 | FS-3 Based Enzymatic Assay [1] |

| GLPG1690 (Reference) | Autotaxin (ATX) | 2.90 | FS-3 Based Enzymatic Assay[1] |

In Vivo Activity

In a bleomycin-induced model of pulmonary fibrosis in C57Bl/6J mice, oral administration of this compound at a dose of 60 mg/kg effectively mitigated lung structural damage and reduced fibrotic lesions.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not yet fully characterized in published literature. The table below is structured to guide the analysis of its pharmacokinetic profile. For comparative purposes, representative data for another ATX inhibitor, GLPG1690, are included.

| Parameter | This compound | GLPG1690 (Reference) | Species |

| Route of Administration | Oral | Oral | Mouse / Human |

| Dose (mg/kg) | 60[1] | 300-1000 mg (Human, multiple daily doses)[6] | Mouse / Human |

| Cmax (µg/mL) | Data not available | 0.09-19.01 (Human, single doses)[7] | Human |

| Tmax (hours) | Data not available | ~2 (Human)[7] | Human |

| AUC (µg·h/mL) | Data not available | 0.501-168 (Human, single doses)[7] | Human |

| t1/2 (hours) | Data not available | ~5 (Human)[7] | Human |

| Bioavailability (%) | Orally active[1] | Data not available | - |

| Pharmacodynamic Effect | Reduced fibrotic lesions[1] | ~80% reduction in plasma LPA C18:2[7] | Mouse / Human |

Signaling Pathway

The ATX-LPA signaling pathway is a key regulator of various cellular processes. ATX hydrolyzes lysophosphatidylcholine (LPC) to produce LPA, which then binds to a family of G protein-coupled receptors (LPARs) on the cell surface. This binding activates downstream signaling cascades, including the Ras/Raf, RhoA, and PI3K pathways, leading to cellular responses such as proliferation, migration, and survival.[1][3][4][5]

Experimental Protocols

In Vitro ATX Inhibition Assay (FS-3 Based)

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound on autotaxin. The assay is based on the hydrolysis of the synthetic substrate FS-3, which releases a fluorescent product.

Materials:

-

Recombinant human autotaxin

-

This compound

-

FS-3 substrate

-

Assay buffer (e.g., Tris-based buffer with appropriate salts and BSA)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells for positive control (ATX enzyme without inhibitor) and negative control (buffer only).

-

Add a fixed concentration of recombinant human autotaxin to each well (except the negative control).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) at regular intervals for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the positive control and plot the results against the inhibitor concentration to calculate the IC50 value using a suitable software.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and the subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.

Materials:

-

C57Bl/6J mice (male, 8-10 weeks old)

-

Bleomycin sulfate

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Anesthetics (e.g., isoflurane)

-

Equipment for intratracheal instillation

Procedure:

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

-

Fibrosis Induction (Day 0): Anesthetize the mice. Intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. A control group should receive saline only.

-

Treatment: Begin treatment at a specified time point post-bleomycin administration (e.g., day 7 for a therapeutic model). Administer this compound (60 mg/kg) or vehicle daily via oral gavage.

-

Monitoring: Monitor the body weight and clinical condition of the animals throughout the study.

-

Euthanasia and Sample Collection: At the end of the study period (e.g., day 21), euthanize the mice. Collect blood for plasma analysis of LPA levels. Perfuse and collect the lungs.

-

Analysis:

-

Histopathology: Fix one lung lobe in formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content as a quantitative marker of collagen.

-

Pharmacodynamic Analysis: Measure LPA levels in plasma samples using a validated LC-MS/MS method to confirm target engagement.

-

Conclusion

This compound is a highly potent inhibitor of autotaxin with demonstrated efficacy in a preclinical model of pulmonary fibrosis. The provided protocols offer a framework for researchers to further investigate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential in various disease models.

References

- 1. Design, synthesis and anti-fibrosis evaluation of imidazo[1,2-a]pyridine derivatives as potent ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aragen.com [aragen.com]

- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 5. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Measuring Autotaxin (ATX) Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction